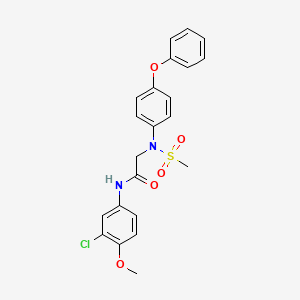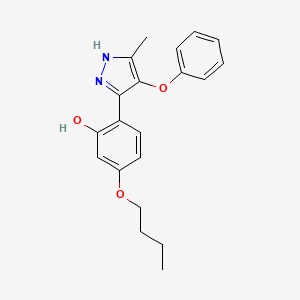![molecular formula C13H24Cl2N2O2 B4771782 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride](/img/structure/B4771782.png)
2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride
Descripción general
Descripción
2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride, also known as ABEI, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that can be used to detect hydrogen peroxide and other reactive oxygen species in biological systems. ABEI is a valuable tool for studying oxidative stress and its role in various diseases.
Mecanismo De Acción
2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride works by reacting with hydrogen peroxide and other reactive oxygen species to form a fluorescent product. The fluorescence intensity is directly proportional to the concentration of hydrogen peroxide or other reactive oxygen species present in the sample. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is highly specific for hydrogen peroxide and does not react with other reactive oxygen species, such as superoxide and hydroxyl radical.
Biochemical and Physiological Effects:
2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is not metabolized by the body. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is used solely as a research tool and is not intended for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride has several advantages as a research tool. It is highly specific for hydrogen peroxide and does not react with other reactive oxygen species, which allows for accurate detection of hydrogen peroxide in biological samples. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is also highly sensitive and can detect hydrogen peroxide at low concentrations. However, 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride has some limitations. It is not suitable for detecting hydrogen peroxide in samples with high levels of background fluorescence, such as blood and serum. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is also not suitable for detecting hydrogen peroxide in living organisms, as it cannot penetrate cell membranes.
Direcciones Futuras
There are several future directions for research involving 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride. One area of research is the development of new fluorescent probes for detecting reactive oxygen species other than hydrogen peroxide. Another area of research is the development of 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride-based biosensors for real-time monitoring of hydrogen peroxide in living organisms. Additionally, 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride can be used in combination with other fluorescent probes to study the complex interactions between reactive oxygen species and other molecules in biological systems.
Aplicaciones Científicas De Investigación
2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is widely used in scientific research as a fluorescent probe for detecting hydrogen peroxide and other reactive oxygen species in biological systems. It has been used to study oxidative stress in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride can also be used to monitor the activity of antioxidant enzymes and to study the effects of antioxidants on oxidative stress.
Propiedades
IUPAC Name |
2-[4-[[2-(dimethylamino)ethylamino]methyl]phenoxy]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.2ClH/c1-15(2)8-7-14-11-12-3-5-13(6-4-12)17-10-9-16;;/h3-6,14,16H,7-11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWALFKRPIQJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)OCCO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloro-6-fluorophenyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4771703.png)
![methyl 2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4771711.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B4771716.png)

![1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4771735.png)
![2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4771740.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4771747.png)


![ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4771766.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4771780.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4771787.png)

![ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B4771798.png)